molecular formula C18H21NO2S2 B3012601 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2310040-24-3

2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B3012601
CAS RN: 2310040-24-3
M. Wt: 347.49
InChI Key: BBVBCFDFXCSKCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules to create the desired structure with specific functional groups. In the context of benzamide derivatives, the synthesis process can be intricate, as seen in the reported synthesis of a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . These compounds were derived from 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, although the specific steps for this compound are not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of organic compounds is characterized using various spectroscopic techniques, such as NMR, FT-IR, and mass spectroscopy. For instance, the compound N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was characterized using these methods . These techniques would similarly be applied to analyze the molecular structure of 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, providing insights into its chemical environment and confirming the successful synthesis of the target molecule.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall molecular structure. The study of 2-Methyl-4-oxo-4H-1-benzopyrans and their reactions with various nucleophiles demonstrates the potential transformations that such compounds can undergo . These reactions include the formation of styryl derivatives, pyruvates, and phthalide, among others. This information is valuable when considering the chemical reactions that 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide might participate in, such as nucleophilic substitutions or additions, given the presence of a benzamide moiety and a thiophene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including its solubility, melting point, and stability, are crucial for its practical applications. While the provided papers do not directly discuss the properties of 2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, they do provide a framework for understanding how similar compounds behave. For example, the antibacterial, antifungal, and anticancer activities of benzamide derivatives suggest that the compound may also possess biological activities worth investigating.

Scientific Research Applications

Heterocyclic Compound Synthesis One significant area of research involves the synthesis of thiophenylhydrazonoacetates and their reactivity towards different nitrogen nucleophiles to yield a variety of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. This synthetic pathway highlights the versatility of thiophene-based compounds in producing complex heterocycles which are crucial in pharmaceutical and materials science (Mohareb et al., 2004).

Structural Characterization and Crystallography Research also delves into the detailed structural characterization and crystal structure analysis of similar compounds. For example, the novel pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been synthesized and extensively characterized, showcasing the potential of these compounds in forming stable and well-defined crystal structures, which is essential for the development of new materials with specific properties (Kumara et al., 2018).

Antisecretory and Antiulcer Activities In pharmacological research, derivatives similar to the focal compound have been synthesized and tested for their antisecretory and antiulcer activities, indicating the therapeutic potential of thiophene derivatives in treating gastrointestinal disorders. This research provides insights into the structure-activity relationships necessary for designing more effective drugs (Aloup et al., 1987).

properties

IUPAC Name

2-methylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-22-16-5-3-2-4-15(16)17(20)19-13-18(7-9-21-10-8-18)14-6-11-23-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVBCFDFXCSKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

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